molecular formula C12H17N B2357535 2-[(2-Methylphenyl)methyl]pyrrolidine CAS No. 383127-27-3

2-[(2-Methylphenyl)methyl]pyrrolidine

Cat. No.: B2357535
CAS No.: 383127-27-3
M. Wt: 175.275
InChI Key: AEVCYCAGTSOXAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylphenyl)methyl]pyrrolidine typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Substituted pyrrolidines or benzyl derivatives.

Scientific Research Applications

2-[(2-Methylphenyl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 2-(2-Methylbenzyl)pyrrolidine
  • 2-(2-Methylphenyl)pyrrolidine
  • 2-Benzylpyrrolidine

Comparison: 2-[(2-Methylphenyl)methyl]pyrrolidine is unique due to the presence of the 2-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug design.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-2-3-6-11(10)9-12-7-4-8-13-12/h2-3,5-6,12-13H,4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVCYCAGTSOXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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